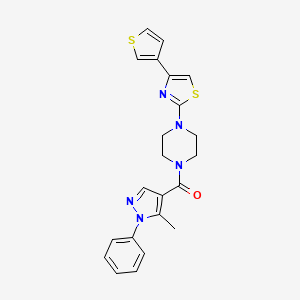

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Description

The compound “(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone” is a heterocyclic hybrid molecule comprising three key structural motifs: a 5-methyl-1-phenylpyrazole core, a piperazine linker, and a thiophene-thiazole substituent. Pyrazole and thiazole moieties are well-documented pharmacophores in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer activities . The piperazine group enhances solubility and bioavailability, making it a common feature in drug design .

Properties

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5OS2/c1-16-19(13-23-27(16)18-5-3-2-4-6-18)21(28)25-8-10-26(11-9-25)22-24-20(15-30-22)17-7-12-29-14-17/h2-7,12-15H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMYCKYVHDLOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=CS4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors could potentially serve as the primary targets for this compound.

Mode of Action

For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities.

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from easily accessible precursors. The general synthetic route includes:

- Formation of Pyrazole Derivative : The initial step involves the reaction of phenyl and methyl-substituted hydrazines with appropriate carbonyl compounds to form the pyrazole ring.

- Thiazole and Piperazine Incorporation : Subsequent reactions involve the formation of thiazole and piperazine moieties through cyclization and substitution reactions.

- Final Product Formation : The final compound is obtained by coupling the pyrazole derivative with a piperazine-thiazole fragment, often utilizing coupling agents or catalysts to enhance yield and purity.

Biological Activity

The biological evaluation of this compound has revealed a range of pharmacological properties:

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, compounds featuring similar pyrazole-thiazole structures have shown:

- Inhibition against E. coli and S. aureus : Testing against these bacteria revealed zones of inhibition ranging from moderate to significant, indicating effective antimicrobial properties .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| 10a | 15 | 62.5 |

| 10b | 20 | 31.25 |

| 10c | 18 | 62.5 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, which is a promising mechanism for cancer therapy. Specific assays indicated:

- MTT Assay Results : Compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell types, suggesting potent anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated using human red blood cell membrane stabilization assays, where it demonstrated significant activity at varying concentrations:

| Concentration (µg/mL) | Hemolysis (%) |

|---|---|

| 100 | 15 |

| 500 | 10 |

| 1000 | 5 |

This indicates that the compound may help stabilize cell membranes under inflammatory conditions, potentially reducing tissue damage.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole or thiazole rings can enhance potency or selectivity against certain biological targets.

Key Findings in SAR Studies:

- Substituents on Pyrazole : Methyl and phenyl groups at specific positions have been shown to increase antimicrobial efficacy.

- Thiazole Variants : Alterations in the thiazole ring can lead to improved interactions with target proteins involved in inflammation and infection.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Thiophene-thiazole vs.

- Piperazine Linker: Unlike analogs with rigid linkers (e.g., pyranone in ), the piperazine moiety likely improves conformational flexibility and solubility, as seen in other piperazine-containing drugs .

Key Differences :

- The target compound’s synthesis likely requires multi-step coupling of pre-formed pyrazole and thiophene-thiazole units, contrasting with one-pot cyclocondensation methods used for simpler analogs (e.g., ).

- Piperazine incorporation may involve nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions, as seen in related methanone derivatives .

Pharmacological Potential

Table 3: Bioactivity of Structural Analogues

Inference for Target Compound :

- The thiophene-thiazole group may synergize with the pyrazole core to induce ferroptosis in cancer cells, as observed in thiophene-containing ferroptosis-inducing compounds (FINs) .

Notes

Structural Uniqueness: The combination of pyrazole, piperazine, and thiophene-thiazole distinguishes this compound from analogs like benzothiazole-pyrazolones or pyranone-thiazoles .

Synthetic Complexity : Multi-step synthesis involving air-sensitive reagents (e.g., LiHMDS in ) may pose scalability challenges compared to one-pot methods.

Therapeutic Window: Thiophene-thiazole derivatives exhibit selective cytotoxicity in cancer cells over normal cells , suggesting a favorable safety profile for the target compound.

Computational Support : Tools like Multiwfn could analyze electron localization or bond orders to predict reactivity and binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.